3-Fluoro-4-[(4-{[4-(trifluoromethyl)pyrimidin-2-yl]oxy}piperidin-1-yl)methyl]benzonitrile
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Overview
Description
3-Fluoro-4-[(4-{[4-(trifluoromethyl)pyrimidin-2-yl]oxy}piperidin-1-yl)methyl]benzonitrile is a complex organic compound with significant applications in various fields of scientific research. This compound is characterized by the presence of fluorine atoms and a trifluoromethyl group, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Fluoro-4-[(4-{[4-(trifluoromethyl)pyrimidin-2-yl]oxy}piperidin-1-yl)methyl]benzonitrile typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the Pyrimidine Ring: The pyrimidine ring is synthesized through a series of condensation reactions involving appropriate starting materials.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonate under specific conditions.
Coupling Reactions: The final step involves coupling the pyrimidine derivative with the piperidine and benzonitrile moieties using catalysts like palladium or copper under controlled temperature and pressure conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. Techniques such as continuous flow synthesis and automated reaction monitoring are employed to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
3-Fluoro-4-[(4-{[4-(trifluoromethyl)pyrimidin-2-yl]oxy}piperidin-1-yl)methyl]benzonitrile undergoes various types of chemical reactions, including:
Substitution Reactions: The fluorine atoms and the trifluoromethyl group can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura and Heck reactions, forming new carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydride or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium or copper catalysts in the presence of bases like potassium carbonate or cesium carbonate.
Major Products
The major products formed from these reactions include various substituted derivatives of the original compound, which can be further utilized in different applications.
Scientific Research Applications
3-Fluoro-4-[(4-{[4-(trifluoromethyl)pyrimidin-2-yl]oxy}piperidin-1-yl)methyl]benzonitrile has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential as a bioactive compound with applications in drug discovery and development.
Medicine: Explored for its therapeutic potential in treating various diseases due to its unique chemical properties.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-Fluoro-4-[(4-{[4-(trifluoromethyl)pyrimidin-2-yl]oxy}piperidin-1-yl)methyl]benzonitrile involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The presence of fluorine atoms and the trifluoromethyl group enhances its binding affinity and selectivity towards these targets.
Comparison with Similar Compounds
Similar Compounds
- 3-Fluoro-4-(trifluoromethyl)benzonitrile
- 2-Fluoro-4-(trifluoromethyl)pyridine
- 4-(Trifluoromethyl)pyrimidine
Uniqueness
Compared to similar compounds, 3-Fluoro-4-[(4-{[4-(trifluoromethyl)pyrimidin-2-yl]oxy}piperidin-1-yl)methyl]benzonitrile exhibits unique properties due to the combination of the pyrimidine ring, piperidine moiety, and the trifluoromethyl group. This combination enhances its chemical stability, reactivity, and potential biological activity, making it a valuable compound in various research applications.
Properties
IUPAC Name |
3-fluoro-4-[[4-[4-(trifluoromethyl)pyrimidin-2-yl]oxypiperidin-1-yl]methyl]benzonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16F4N4O/c19-15-9-12(10-23)1-2-13(15)11-26-7-4-14(5-8-26)27-17-24-6-3-16(25-17)18(20,21)22/h1-3,6,9,14H,4-5,7-8,11H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QJZYCTUFGLMKJC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1OC2=NC=CC(=N2)C(F)(F)F)CC3=C(C=C(C=C3)C#N)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16F4N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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